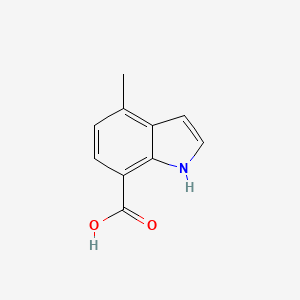

4-Methyl-1H-indole-7-carboxylic acid

Description

Historical Context and Significance of the Indole (B1671886) Nucleus in Pharmaceutical Sciences

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. wikipedia.orgwisdomlib.org Its journey in science began with the study of the dye indigo, leading to the first synthesis of indole in 1866 by Adolf von Baeyer. wikipedia.orgpurkh.com The significance of the indole scaffold escalated in the 1930s with the discovery that it forms the core of many vital alkaloids, such as tryptophan, and neurotransmitters like serotonin. wikipedia.orgnih.gov

This structural motif is prevalent in a vast array of natural products and synthetic molecules, demonstrating significant biological activity. nih.govijpsr.com The inherent properties of the indole ring system allow it to mimic the structure of peptides and bind to various proteins, making it a "privileged structure" in drug discovery. nih.govijpsr.com Consequently, indole derivatives have been developed into a multitude of commercial drugs and continue to be a focal point of research for new therapeutic agents. ijpsr.combio-connect.nl The versatility of the indole scaffold has led to its incorporation in drugs with a wide range of applications, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents. purkh.combio-connect.nlopenmedicinalchemistryjournal.com The ongoing exploration of indole chemistry underscores its enduring importance in the future of pharmaceutical and agrochemical development. scinito.aibohrium.com

The Distinctive Role of Carboxylic Acid Functionalization within the Indole Scaffold

The functionalization of the indole nucleus is a key strategy for modulating the biological activity of the resulting derivatives. wisdomlib.org Attaching a carboxylic acid group, in particular, has proven to be a highly effective approach in drug design. Indole-2-carboxylic acid, for instance, has been identified as a promising scaffold for developing inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle. nih.gov In this context, the indole core and the C2 carboxyl group can chelate the two magnesium ions within the active site of the integrase enzyme. nih.gov

Furthermore, indole-2-carboxylic acid derivatives have been synthesized and investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in cancer immune evasion. sci-hub.se Similarly, derivatives of indole-3-carboxylic acid are being explored as potential antagonists of the auxin receptor protein TIR1 for the development of new herbicides. frontiersin.org The presence of the carboxylic acid group can also influence the crystalline structure of these compounds, often leading to the formation of specific intermolecular interactions like hydrogen-bonded dimers, which can be crucial for their biological function. mdpi.com Research has shown that the position and substitution on the indole ring, in combination with the carboxylic acid moiety, significantly impact the potency and selectivity of these compounds. sci-hub.seresearchgate.net

Foundational Research Positioning of 4-Methyl-1H-indole-7-carboxylic Acid as a Target for Investigation

This compound has emerged as a specific building block in medicinal chemistry research. Its structure combines the privileged indole core with a methyl group at the 4-position and a carboxylic acid at the 7-position. While early research often focused on functionalization at the more inherently reactive C2 and C3 positions of the indole ring, advanced synthetic methods have enabled selective modifications on the benzenoid moiety, including the C4 and C7 positions. bohrium.com

Recent studies highlight the use of this compound in the synthesis of novel compounds for targeted applications. For example, it has been utilized as a starting material in the creation of 1H-indole-2-carboxamides investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.orgnih.gov In this research, the methyl group at the 4-position was one of several substitutions explored on the indole core to understand the structure-activity relationship (SAR) of the synthesized compounds. acs.org The specific positioning of the methyl and carboxylic acid groups on the indole ring provides a distinct chemical scaffold for further optimization and development of new biologically active molecules.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 289483-83-6 | achemblock.com |

| Molecular Formula | C10H9NO2 | achemblock.com |

| Molecular Weight | 175.19 g/mol | achemblock.com |

| IUPAC Name | This compound | achemblock.com |

| Purity | 97% | achemblock.com |

Table 2: Selected Research Applications of Indole Carboxylic Acids

| Compound/Derivative Class | Research Area | Key Finding | Reference |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase Inhibition | The indole core and C2 carboxyl group chelate Mg2+ ions in the enzyme's active site. | nih.gov |

| 7-nitro-1H-indole-2-carboxylic acid derivatives | Fructose-1,6-bisphosphatase (FBPase) Inhibition | A series of novel indole derivatives were synthesized as allosteric inhibitors of FBPase. | researchgate.net |

| Indole-2-carboxylic acid derivatives | IDO1/TDO Dual Inhibition | 6-acetamido-indole-2-carboxylic acid derivatives were found to be potent dual inhibitors. | sci-hub.se |

| Indole-3-carboxylic acid derivatives | Herbicidal Activity (TIR1 Antagonists) | Novel α-substituted derivatives showed good to excellent inhibition on weed roots and shoots. | frontiersin.org |

| 4-Methyl-1H-indole-2-carboxamides | Anti-Trypanosoma cruzi Activity | Synthesized from 4-methyl-1H-indole-2-carboxylic acid to explore structure-activity relationships. | acs.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-8(10(12)13)9-7(6)4-5-11-9/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZYFXYTLSGMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595932 | |

| Record name | 4-Methyl-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289483-83-6 | |

| Record name | 4-Methyl-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Ligand Design Principles for 4 Methyl 1h Indole 7 Carboxylic Acid Analogs

Impact of Substituent Positionality on Indole (B1671886) Carboxylic Acid Bioactivity

Analysis of Methyl Group Placement at C4 and its Influence on Molecular Interactions

No specific studies were identified that exclusively analyze the steric and electronic influence of the methyl group at the C4 position of 4-Methyl-1H-indole-7-carboxylic acid on its molecular interactions. While the functionalization of the C4 position of indoles is a known strategy in medicinal chemistry, specific data on how a C4-methyl group, in combination with a C7-carboxylic acid, affects binding affinity, selectivity, and interaction with specific biological targets is not available. researchgate.netnih.govresearchgate.net General principles suggest that the methyl group could influence the compound's lipophilicity and conformational preferences, but without concrete experimental data, any analysis would be purely speculative.

Role of the Carboxylic Acid Group at C7 in Receptor Binding and Enzyme Inhibition

The critical role of a carboxylic acid moiety in establishing interactions with biological targets is well-documented in medicinal chemistry. nih.govnih.gov This group can act as a hydrogen bond donor and acceptor and can form salt bridges, thereby anchoring a ligand to a receptor or enzyme active site. researchgate.net However, no specific research was found that investigates the precise role of the carboxylic acid at the C7 position of the 4-methyl-1H-indole scaffold. Studies on other indole carboxylic acids have shown that the position of the carboxyl group is crucial for activity, but these findings cannot be directly extrapolated to the C7 position of this specific compound without dedicated research. nih.govnih.gov

Systematic Chemical Modification of the this compound Scaffold

Bioisosteric Replacements of the Carboxylic Acid Moiety

The replacement of a carboxylic acid with a bioisostere is a common strategy in drug discovery to improve pharmacokinetic properties or to modulate activity. drughunter.comnih.govenamine.netcambridgemedchemconsulting.comhyphadiscovery.comhyphadiscovery.comfigshare.com Known bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and various acidic heterocycles. nih.govnih.gov However, no studies were found that specifically explore the bioisosteric replacement of the C7-carboxylic acid in this compound and the resulting impact on its biological profile.

Conformational Analysis and its Correlation with SAR Studies in Indole Derivatives

Conformational analysis is a powerful tool to understand the three-dimensional arrangement of a molecule and how this influences its interaction with a biological target. acs.org Such studies are crucial for rational drug design. However, no conformational analysis studies specifically for this compound or its close analogs were identified. Without such data, it is impossible to correlate specific conformational preferences with the observed structure-activity relationships.

Elucidation of Key Pharmacophoric Features for Targeted Biological Activities

The exploration of this compound analogs in drug discovery hinges on a detailed understanding of their structure-activity relationships (SAR) and the identification of key pharmacophoric features. While direct and extensive research specifically on a broad range of this compound analogs is not widely published, valuable insights can be extrapolated from studies on structurally related indole-7-carboxamides and other substituted indole carboxylic acids. These studies provide a foundational understanding of how modifications to the indole core, the carboxylic acid (or its derivatives), and the substituents at various positions influence biological activity against different targets.

The essential pharmacophore of an indole-based compound can generally be deconstructed into several key regions: the indole nitrogen (N-1), the bicyclic indole core itself (including the benzene (B151609) and pyrrole (B145914) rings), the substituent at the 4-position (in this case, a methyl group), and the functional group at the 7-position (a carboxylic acid). The spatial arrangement and electronic properties of these features are critical for molecular recognition and binding to biological targets.

Key Pharmacophoric Features:

Indole Scaffold: The bicyclic indole ring system serves as a crucial scaffold, often engaging in hydrophobic and π-stacking interactions with aromatic residues within the binding sites of target proteins. The planarity of the indole ring is a key feature for these interactions.

Carboxylic Acid/Carboxamide at C-7: The C-7 position bearing a carboxylic acid or a derivative like a carboxamide is a critical interaction point, frequently acting as a hydrogen bond donor and/or acceptor. In many instances, this group can form salt bridges with positively charged amino acid residues in the target protein. For example, in studies of related indole derivatives as inhibitors of enzymes like HIV-1 integrase, the carboxylic acid function is essential for chelating with metal ions in the active site.

Indole Nitrogen (N-1): The indole nitrogen can act as a hydrogen bond donor. Substitution at this position can significantly impact activity, either by introducing new interaction points or by sterically hindering binding to certain targets. An unsubstituted N-1 is often found to be favorable for activity in many indole-based inhibitors.

Structure-Activity Relationship Insights from Related Indole Derivatives:

To illustrate the principles of ligand design for this class of compounds, we can examine SAR data from studies on related indole derivatives.

Table 1: SAR of 7-Nitro-1H-indole-2-carboxylic Acid Analogs as FBPase Inhibitors

The following table, adapted from a study on 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), demonstrates how substitutions at the 4-position of the indole ring can dramatically affect inhibitory activity. researchgate.net Although the core is different (indole-2-carboxylic acid with a 7-nitro group), the principles of substitution at the 4-position are highly relevant.

| Compound ID | R (Substitution at C4) | IC50 (µM) |

| 2.7a | 4-methoxyphenylamino | 2.05 |

| 2.7b | 4-methylphenylamino | 2.51 |

| 2.7c | 4-chlorophenylamino | 1.83 |

| 2.7d | 4-fluorophenylamino | 2.11 |

| 2.7l | 4-nitrophenylamino | 1.15 |

| 2.7m | 3-methylphenylamino | 1.18 |

Data sourced from a study on FBPase inhibitors and is illustrative for SAR principles. researchgate.net

From this data, it is evident that the nature of the substituent at the 4-position significantly influences the inhibitory potency. Aromatic amino groups at this position appear to be well-tolerated, with electronic effects playing a key role. For instance, the presence of a nitro group (an electron-withdrawing group) on the phenylamino (B1219803) substituent at C4 (compound 2.7l) resulted in the highest potency in this series. researchgate.net This suggests that for a given target, specific electronic and steric properties are required at this position for optimal activity.

Table 2: SAR of Indole-2-carboxamide Analogs as Anti-Trypanosoma cruzi Agents

A study on 1H-indole-2-carboxamides as agents against Trypanosoma cruzi provides insights into the importance of substituents on the indole ring. While the carboxamide is at the C-2 position, the findings on substitutions at other positions of the indole ring are pertinent.

| Compound ID | R (Substitution on Indole Ring) | pEC50 |

| 1 | 5-methyl | 5.4 |

| 3 | 5-cyclopropyl | 5.8 |

| 5 | 5-ethyl | < 5.4 |

| 6 | 5-methoxy | 6.2 |

| 8 | 5-chloro | < 4.2 |

| 9 | 5-fluoro | < 4.2 |

| 10 | 5-trifluoromethyl | < 4.2 |

Data adapted from a study on anti-T. cruzi agents and is for illustrative purposes.

This dataset highlights a clear preference for small, electron-donating or lipophilic groups at the 5-position of the indole ring for this particular biological activity. Electron-withdrawing groups like halogens or trifluoromethyl resulted in a loss of potency. This underscores that for the this compound scaffold, modifications to other positions on the benzene portion of the indole ring could be a viable strategy for modulating activity, with a likely preference for specific electronic and steric profiles depending on the target.

Ligand Design Principles:

Based on the analysis of related indole derivatives, several ligand design principles for this compound analogs can be proposed:

Modification of the Carboxylic Acid: The carboxylic acid at C-7 is a prime site for modification. Conversion to various amides, esters, or bioisosteres (e.g., tetrazoles) can modulate binding interactions, improve cell permeability, and alter pharmacokinetic properties. The choice of the substituent on the amide or ester will be critical for target-specific interactions.

Exploration of the Indole N-1 Position: While often left unsubstituted, strategic substitution at the N-1 position can introduce new interactions or fine-tune the electronic properties of the indole ring. Small alkyl or aryl groups could be explored, keeping in mind the potential for steric clashes.

Systematic Variation of the C-4 Substituent: While the parent compound has a methyl group, exploring other small alkyl or functional groups at this position could lead to improved potency or selectivity. The size and electronic nature of this substituent will likely need to be optimized for specific target pockets.

Further Substitution on the Indole Ring: Positions C-2, C-3, C-5, and C-6 of the indole ring are available for substitution. As seen from analogous studies, small lipophilic or electron-donating/withdrawing groups at these positions can significantly impact biological activity. A systematic exploration of these positions with various functional groups would be a rational approach to developing potent and selective analogs.

Biological Activities and Pharmacological Insights of 4 Methyl 1h Indole 7 Carboxylic Acid Derivatives

Anticancer and Antiproliferative Research

Derivatives of 4-Methyl-1H-indole-7-carboxylic acid have emerged as a promising class of compounds in the field of oncology. Their multifaceted mechanisms of action, which include the inhibition of cancer cell growth, induction of programmed cell death, and interference with specific signaling pathways crucial for tumor progression, underscore their potential as therapeutic agents.

A significant body of research has demonstrated the potent cytotoxic effects of indole (B1671886) carboxylic acid derivatives against a variety of cancer cell lines. These compounds have been shown to effectively inhibit cell proliferation and trigger apoptosis, a form of programmed cell death that is often dysregulated in cancer.

For instance, a series of novel heteroaryl carboxylic acid conjugates of the sesquiterpene melampomagnolide-B (MMB) were evaluated for their antitumor activity. Among these, indole-3-acrylic acid and indole-3-carboxylic acid conjugates exhibited remarkable growth inhibition against a panel of 64 human cancer cell lines. The growth inhibition was quantified by GI50 values, which represent the concentration of the drug required to inhibit cell growth by 50%. These indole derivatives displayed GI50 values in the sub-micromolar range against leukemia, lung, colon, central nervous system, melanoma, ovarian, renal, prostate, and breast cancer cell lines.

Further investigation into the mechanism of action revealed that these compounds induce apoptosis. Flow cytometry analysis using Annexin V and 7-aminoactinomycin D (7-AAD) staining confirmed the induction of apoptosis in acute myeloid leukemia (AML) specimens. Apoptosis is a critical mechanism for eliminating cancerous cells, and compounds that can effectively trigger this process are of significant therapeutic interest. The ability of these indole derivatives to induce apoptosis is linked to the activation of caspases, a family of proteases that execute the apoptotic program. semanticscholar.org Studies have shown that certain indole alkaloids can modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation. semanticscholar.org

The anticancer activity of this compound derivatives is often attributed to their ability to target specific enzymes and signaling pathways that are critical for cancer cell survival and proliferation.

SHP2 Phosphatase: The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation. nih.gov Its over-activation is implicated in various cancers, making it an attractive therapeutic target. Hydroxyindole carboxylic acid-based compounds have been developed as potent inhibitors of SHP2. mdpi.comznaturforsch.com These inhibitors are designed to mimic phosphotyrosine and bind to the active site of the phosphatase, thereby blocking its activity. The development of selective SHP2 inhibitors is a key focus, as it would minimize off-target effects. nih.gov

DNA Topoisomerases: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.gov Inhibition of these enzymes leads to DNA damage and ultimately cell death, making them a validated target for cancer chemotherapy. Certain indole derivatives have been shown to act as DNA topoisomerase inhibitors. nih.govresearchgate.net For example, makaluvamine, an indole alkaloid, exhibits significant cytotoxic activity through the inhibition of DNA topoisomerase II. researchgate.net The mechanism of action involves the stabilization of the topoisomerase-DNA cleavage complex, which prevents the re-ligation of the DNA strand and leads to the accumulation of DNA breaks. nih.gov

Histone Deacetylases (HDACs): Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.govresearchgate.net Aberrant HDAC activity is often observed in cancer, leading to the silencing of tumor suppressor genes. HDAC inhibitors can restore normal gene expression patterns and induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Carboxylic acid derivatives, including those with an indole scaffold, are a known class of HDAC inhibitors. nih.govresearchgate.net These compounds typically feature a metal-binding group that interacts with the zinc ion in the active site of the HDAC enzyme, a linker, and a capping group that interacts with the surrounding amino acid residues. nih.gov

The anticancer potential of this compound derivatives has been evaluated in a wide range of cancer cell lines, demonstrating their broad-spectrum activity.

Breast Cancer: In studies involving breast cancer cell lines such as MCF-7 (hormone-dependent) and MDA-MB-231 (hormone-independent), indole derivatives have shown significant cytotoxic activity. nih.govresearchgate.netnih.gov For instance, novel 5-hydroxyindole-3-carboxylic acid and ester derivatives displayed potent cytotoxicity against MCF-7 cells, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov The selectivity of these compounds for cancer cells over normal cells is a crucial aspect of their therapeutic potential.

Lung Cancer: Lung cancer remains a leading cause of cancer-related mortality, and there is a pressing need for new therapeutic agents. Indole-based compounds have shown promise in this area. researchgate.netfabad.org.tr Derivatives have been tested against lung cancer cell lines like A549 and H1299, with some compounds demonstrating potent anti-proliferative effects. nih.govresearchgate.netkoreascience.kr The mechanisms of action in lung cancer models often involve the induction of apoptosis and the inhibition of key signaling pathways. researchgate.net

Liver Cancer: The efficacy of indole derivatives has also been investigated in liver cancer cell lines. Studies have reported the cytotoxic effects of these compounds against cell lines such as HepG2. nih.gov The ability of these compounds to inhibit the growth of liver cancer cells further highlights their potential as broad-spectrum anticancer agents.

Interactive Data Table: Anticancer Activity of Indole Derivatives

| Compound/Derivative Class | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Indole-3-acrylic acid and Indole-3-carboxylic acid conjugates of MMB | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast Cancer Cell Lines | Remarkable growth inhibition with GI50 values in the range of 0.03–0.61 μM. | |

| 5-Hydroxyindole-3-carboxylic acid and ester derivatives | MCF-7 (Breast Cancer) | Potent cytotoxicity with IC50 values < 10 µM for some derivatives. nih.gov | nih.gov |

| Indole-based hydrazone derivatives | HCT116 (Colon Cancer), A549 (Lung Cancer) | Selective toxicity against cancer cell lines, with HCT116 being more sensitive. researchgate.net | researchgate.net |

| Makaluvamine analogs | A549 and H1299 (Lung Cancer) | Potent inhibition of cell growth with IC50 values of 0.3 and 0.58 µM, respectively. researchgate.net | researchgate.net |

| Hydroxyindole carboxylic acid derivatives | SHP2 Phosphatase Inhibition | Potent inhibitors with IC50 values in the sub-micromolar range. mdpi.com | mdpi.com |

| Carboxylic acid derivatives | Histone Deacetylase Inhibition | Effective inhibition of HDACs, leading to increased SMN2 expression. nih.gov | nih.gov |

Antimicrobial and Antifungal Investigations

In addition to their anticancer properties, derivatives of this compound have been investigated for their ability to combat microbial and fungal infections. The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial and antifungal agents, and indole-based compounds represent a promising avenue of research.

Indole carboxylic acid derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Their mechanisms of action are varied and can include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with bacterial signaling pathways.

Studies have shown that certain indole derivatives are effective against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.govmdpi.com The antibacterial activity of these compounds is often enhanced by the presence of specific substituents on the indole ring. For example, the introduction of halogen atoms has been found to increase the potency of some indole derivatives. znaturforsch.com

One of the proposed mechanisms of antibacterial action is the inhibition of bacterial enzymes. For instance, some indole-based compounds have been identified as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in the production of hydrogen sulfide, which can protect bacteria from oxidative stress. Inhibition of bCSE can therefore render bacteria more susceptible to antibiotics. Another mechanism involves the disruption of the bacterial cell membrane. Indole-3-carboxamido-polyamine conjugates have been shown to perturb the bacterial membrane of both S. aureus and Pseudomonas aeruginosa, leading to cell death. nih.gov

Derivatives of this compound have also exhibited significant antifungal activity against a range of fungal pathogens. nih.govmdpi.com This is particularly important given the increasing incidence of invasive fungal infections, especially in immunocompromised individuals.

Research has demonstrated the efficacy of indole derivatives against various Candida species, including Candida albicans and Candida krusei, which are common causes of human fungal infections. nih.govmdpi.com Some indole-triazole derivatives have shown excellent antifungal activity against C. krusei, a species known for its intrinsic resistance to certain antifungal drugs. nih.gov

The antifungal mechanism of these compounds can involve the disruption of the fungal cell membrane and the inhibition of enzymes essential for fungal survival. For example, certain indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have been found to alter the integrity of the cell wall and cell membrane of the pathogenic fungus Botrytis cinerea. nih.gov This leads to increased cellular permeability and leakage of cellular contents, ultimately resulting in fungal cell death. nih.gov Furthermore, some indole derivatives are thought to act as succinate (B1194679) dehydrogenase inhibitors, interfering with the fungal respiratory chain. nih.gov

Interactive Data Table: Antimicrobial and Antifungal Activity of Indole Derivatives

Antiviral Applications

The indole carboxylic acid framework is a key structural motif in the development of potent antiviral agents. Derivatives have shown significant inhibitory activity against critical viral enzymes, paving the way for new therapeutic strategies against viruses like HIV-1 and SARS-CoV-2.

Inhibition of Viral Replication Enzymes (e.g., HIV-1 Integrase, SARS-CoV-2 3CLpro)

HIV-1 Integrase Inhibition: Derivatives of indole-2-carboxylic acid have been identified as effective inhibitors of the HIV-1 integrase (IN) strand transfer process, which is crucial for viral replication. rsc.orgnih.gov The mechanism of these inhibitors involves the chelation of two essential Mg²⁺ ions within the enzyme's active site, a characteristic feature of integrase strand transfer inhibitors (INSTIs). nih.gov The indole nucleus and the C2-carboxyl group form a chelating triad (B1167595) with the metal ions, disrupting the enzyme's function. nih.gov

Optimization studies on an initial hit, indole-2-carboxylic acid (1), led to the synthesis of derivatives with significantly enhanced inhibitory effects. For instance, compound 17a emerged from these studies with a marked ability to inhibit integrase, showing an IC₅₀ value of 3.11 μM. rsc.org Further structural modifications of another derivative, compound 3 (IC₅₀ of 12.41 μM), resulted in compound 20a , which demonstrated a substantially increased integrase inhibitory effect with an IC₅₀ value of 0.13 μM. nih.gov These findings underscore the indole-2-carboxylic acid scaffold as a promising foundation for developing novel HIV-1 integrase inhibitors. rsc.orgnih.gov

SARS-CoV-2 3CLpro Inhibition: The main protease (Mpro), also known as 3C-like protease (3CLpro), is a key enzyme in the life cycle of SARS-CoV-2, making it a prime target for antiviral drugs. nih.govnih.gov Indole carboxylic acid derivatives have been investigated as inhibitors of this enzyme. The position of the carboxylate group and substituents on the indole ring are critical for inhibitory potency. nih.gov

Research has shown that indole-4-carboxylate derivatives are potent inhibitors of SARS-CoV 3CLpro. researchgate.net For example, 4-chloropyridinyl indole-4-carboxylate (Compound 1 ) was identified as a potent irreversible inhibitor of the SARS-CoV enzyme and also demonstrated an IC₅₀ value of 250 nM against the SARS-CoV-2 3CLpro enzyme. nih.gov The indole carboxylate scaffold is believed to play a fundamental role in binding to the active site of the 3CLpro. nih.gov In contrast, a derivative with a methyl group at the 5-position of the indole resulted in a significant loss of inhibitory activity against SARS-CoV-2 3CLpro. nih.gov Another study on an indole-3-carboxylic acid derivative, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, found it exhibited a strong antiviral effect against SARS-CoV-2 in vitro, with an IC₅₀ of 1.84 μM. nih.gov

Table 1: Inhibition of Viral Replication Enzymes by Indole Carboxylic Acid Derivatives

| Compound/Derivative Class | Target Enzyme | Virus | Key Findings (IC₅₀) | Reference |

|---|---|---|---|---|

| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | HIV-1 | Markedly inhibits integrase effect (IC₅₀ = 3.11 μM). | rsc.org |

| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | HIV-1 | Markedly increased inhibitory effect (IC₅₀ = 0.13 μM). | nih.gov |

| 4-chloropyridinyl indole-4-carboxylate (1 ) | SARS-CoV-2 3CLpro | SARS-CoV-2 | Potent enzyme inhibition (IC₅₀ = 250 nM). | nih.gov |

| Indole-3-carboxylic acid derivative | Viral Replication | SARS-CoV-2 | High antiviral activity (IC₅₀ = 1.84 μM). |

Structure-Based Antiviral Drug Design

Structure-based drug design has been instrumental in developing potent antiviral agents targeting viral proteases. nih.govnih.gov By utilizing the X-ray crystal structures of enzymes like SARS-CoV-2 Mpro, researchers can design lead compounds with high inhibitory activity. nih.govnih.gov This approach allows for the precise design of molecules that fit into the enzyme's active site. For instance, the design of compounds 11a and 11b targeting Mpro resulted in excellent inhibitory and potent anti-SARS-CoV-2 activity. nih.govnih.gov The crystal structures of Mpro in complex with these compounds revealed that their aldehyde groups form a covalent bond with the catalytic Cys145 residue. nih.govnih.gov

Similarly, for HIV-1 integrase inhibitors, understanding the binding modes is crucial. The interaction between the indole core of the inhibitor and viral DNA, such as a π–π stacking interaction, can significantly enhance its effectiveness. rsc.org Molecular docking and binding mode analysis have shown that the indole-2-carboxylic acid scaffold chelates the two Mg²⁺ ions in the integrase active site, and further structural optimizations can improve antiviral activity. nih.gov Computer-aided design has also been employed to optimize peptidomimetic inhibitors of SARS-CoV-2 Mpro to improve binding affinity and specificity. rsc.org

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the indole nucleus have demonstrated significant anti-inflammatory and immunomodulatory properties. These compounds can modulate the immune system by affecting leukocyte migration and the production of key inflammatory cytokines. nih.gov

Studies on hybrid molecules containing indole and imidazole (B134444) nuclei, such as 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56 ) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one (LPSF/NN-52 ), have shown promising anti-inflammatory activity. nih.gov These compounds were found to reduce leukocyte migration and the release of pro-inflammatory cytokines TNF-α and IL-1β in animal models of inflammation. nih.gov

Further research into indole-2-one derivatives, designed based on the structure of the anti-inflammatory drug tenidap, has identified compounds with potent activity. researchgate.net Compounds 7i and 8e from this series effectively inhibited the expression of TNF-α, IL-6, COX-2, and iNOS in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net Compound 7i also provided significant protection against LPS-induced septic death in mice, highlighting its potential for treating acute inflammatory diseases. researchgate.net Additionally, indole derivatives of ursolic acid have been shown to significantly reduce the LPS-induced upregulation of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, while simultaneously increasing the levels of the anti-inflammatory cytokine IL-10. chemrxiv.orgchemrxiv.org

Table 2: Anti-inflammatory Effects of Indole Derivatives

| Compound/Derivative | Model | Key Findings | Reference |

|---|---|---|---|

| LPSF/NN-52 & LPSF/NN-56 | Air pouch and peritonitis models | Reduction in leukocyte migration and release of TNF-α and IL-1β. | nih.gov |

| Indole-2-one derivative 7i | LPS-stimulated macrophages & septic mouse model | Inhibition of TNF-α, IL-6, COX-2, iNOS expression; protection from septic death. | researchgate.net |

| Indole-2-one derivative 8e | LPS-stimulated macrophages | Inhibition of TNF-α, IL-6, COX-2, iNOS expression. | researchgate.net |

| Indole derivatives of ursolic acid | LPS-induced RAW 264.7 macrophages | Reduced TNF-α, IL-6, IL-1β; upregulated IL-10. | chemrxiv.orgchemrxiv.org |

Metabolic Disorder Therapies (e.g., Fructose-1,6-bisphosphatase Inhibition for Diabetes Management)

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in gluconeogenesis, the process of generating glucose in the liver. nih.govnih.gov The inhibition of FBPase is a promising therapeutic strategy for type 2 diabetes, as excessive hepatic glucose production is a major contributor to hyperglycemia. nih.govnih.gov

A series of novel indole analogues have been designed and synthesized as FBPase inhibitors. nih.gov Structure-activity relationship (SAR) studies have revealed that placing an alkyl group at the 5-position and a hydrogen-bond acceptor at the 7-position of the indole ring enhances inhibitory activity. nih.gov Further modifications, such as replacing the carboxylic acid at the 3-position with an N-acylsulfonamide group, have led to the identification of potent FBPase inhibitors with IC₅₀ values in the submicromolar range, such as compounds 22f and 22g . nih.gov Design efforts based on the 7-nitro-1H-indole-2-carboxylic acid scaffold have also yielded potent FBPase inhibitors, with compound 3.9 showing an IC₅₀ of 0.99 μM. researchgate.net These inhibitors typically act at an allosteric site of the enzyme, mimicking the natural inhibitor adenosine (B11128) monophosphate (AMP). nih.govacs.org

Neurological and CNS-Related Activities

The indole nucleus is a common feature in many compounds that act on the central nervous system (CNS). nih.govresearchgate.net Derivatives have been explored for their potential in treating a range of neurological disorders by modulating neurotransmitter receptors. nih.govresearchgate.net

Modulation of Neurotransmitter Receptors (e.g., NMDA Receptor Glycine (B1666218) Site Antagonism)

The N-methyl-D-aspartate (NMDA) receptor is a crucial component in excitatory synaptic transmission, and its dysfunction is implicated in neuronal death associated with conditions like stroke and epilepsy. nih.gov The activity of the NMDA receptor is potentiated by glycine, which binds to an allosteric site on the receptor complex. nih.gov

Indole-2-carboxylic acid (I2CA) has been identified as a specific and competitive antagonist at this glycine binding site. nih.gov It effectively inhibits the potentiation of the NMDA-gated current by glycine. nih.gov In environments with low glycine levels, I2CA can completely block the response to NMDA, suggesting that glycine co-activation is necessary for the channel to open. nih.gov This makes I2CA and its derivatives valuable tools for studying the role of glycine in excitotoxicity and for the potential development of neuroprotective agents. nih.gov Further research has led to the development of other substituted indole-2-carboxylates as potent antagonists at the strychnine-insensitive glycine binding site. acs.org Moreover, certain azepino indole derivatives have demonstrated protective effects against NMDA-induced excitotoxicity in neuronal cell lines. nih.gov

Cannabinoid Receptor Allosteric Modulation

While direct studies on the allosteric modulation of cannabinoid receptors by derivatives of this compound are not extensively documented in publicly available research, significant investigations into other indole isomers, particularly indole-2-carboxamides, have established this chemical class as a viable scaffold for developing allosteric modulators of the cannabinoid type 1 (CB1) receptor. acs.orgnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, offering a novel mechanism to fine-tune receptor activity rather than simply activating or blocking it. nih.gov This can lead to more nuanced therapeutic effects and potentially fewer side effects compared to traditional orthosteric ligands. frontiersin.org

Research into indole-2-carboxamides has provided critical insights into the structure-activity relationships (SAR) governing their interaction with the CB1 receptor. nih.gov The prototypical compound in this class is ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide). nih.gov Studies on analogues of ORG27569 have revealed that specific structural features are crucial for their allosteric effects:

Indole Core and C5 Substitution: The indole ring is generally preferred for maintaining high binding affinity to the allosteric site. nih.gov An electron-withdrawing group at the C5 position, such as a chloro group, is important for the modulatory activity. acs.org

C3-Position Substituents: The length and nature of the alkyl chain at the C3 position significantly influence the modulator's effects. For instance, an n-propyl group is often preferred for modulating the binding of primary ligands, while an n-hexyl group can enhance the modulator's own binding affinity. acs.org

Amide Linker and Substituents: The linker between the amide group and the terminal phenyl ring is critical; an ethylene (B1197577) group appears optimal, as shortening or lengthening it can abolish allosteric effects. acs.org Furthermore, the substituent on this terminal phenyl ring, such as an N,N-dimethyl amino group, can explicitly influence both binding affinity and the degree of cooperativity with the orthosteric ligand. acs.org

One potent CB1 allosteric modulator identified through these studies is 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, which demonstrated a high binding cooperativity factor and was effective at antagonizing agonist-induced G-protein activation. nih.gov These findings underscore the potential of the indole scaffold in designing sophisticated modulators of the cannabinoid system, even though the specific role of this compound derivatives remains an area for future exploration.

Table 1: Examples of Indole-2-Carboxamide Derivatives as CB1 Allosteric Modulators

| Compound Name | C3-Substituent | C5-Substituent | Terminal Amine | Allosteric Effect |

|---|---|---|---|---|

| ORG27569 | Ethyl | Chloro | Piperidinyl | Negative Allosteric Modulator |

This table is populated with representative data from studies on indole-2-carboxamides to illustrate the principles of allosteric modulation within the broader indole class.

Other Biological Activities (e.g., Antioxidant Potential, Plant Growth Regulation)

Derivatives of indole carboxylic acids have been investigated for a range of other biological functions, most notably as antioxidants and as regulators of plant growth.

Antioxidant Potential

The indole nucleus is recognized for its antioxidant properties, largely due to the heterocyclic nitrogen atom's capacity to act as a redox center by donating its lone pair of electrons. nih.gov The antioxidant ability of indole derivatives can be significantly modulated by the types and positions of functional groups on the indole ring. nih.gov

A study evaluating a series of C-3 substituted indole derivatives demonstrated this structure-activity relationship. nih.gov The research used several assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and Fe²⁺ chelating activity, to quantify antioxidant effects. It was found that substituting the C-3 position with moieties like pyrrolidinedithiocarbamate resulted in compounds with potent radical scavenging and reducing abilities. nih.gov Specifically, derivatives 11 and 12 from the study showed significantly higher DPPH scavenging activity (31% and 38%, respectively) compared to the parent compound gramine (B1672134) (5%). nih.gov This highlights the potential to enhance the natural antioxidant capacity of the indole core through targeted chemical modification.

Table 2: Antioxidant Activity of Selected C-3 Substituted Indole Derivatives

| Derivative | DPPH Scavenging Activity (%) | Fe²⁺ Chelating Activity (%) | Key Structural Feature |

|---|---|---|---|

| Gramine (1) | 5 | 18 | Dimethylaminomethyl at C-3 |

| Derivative 11 | 31 | 51 | Diethyldithiocarbamate at C-3 |

Data sourced from a study by Jasiewicz et al. (2021) on C-3 substituted indole derivatives. nih.gov

Plant Growth Regulation

The indole scaffold is fundamental to a major class of plant hormones known as auxins, which are critical for numerous aspects of plant growth and development. frontiersin.orgnih.gov Indole derivatives can stimulate processes such as cell division and elongation, root and fruit formation, and responses to environmental stimuli. nih.govfrontiersin.org

The most well-known and naturally occurring plant auxin is Indole-3-acetic acid (IAA) . It is produced in the young leaves and apical buds of plants and plays a central role in nearly every stage of development. Another widely used synthetic auxin is Indole-3-butyric acid (IBA) , which is structurally similar to IAA and is commonly applied in agricultural settings to promote root initiation. frontiersin.orgnih.gov The mechanism of these compounds involves binding to specific hormone receptors in plant cells, which triggers a cascade of physiological and biochemical reactions that result in morphological changes. nih.gov The established role of simple indole derivatives in regulating plant life cycles suggests that novel derivatives could be developed as next-generation plant growth regulators or immune inducers. nih.gov

Table 3: Examples of Indole Derivatives as Plant Growth Regulators

| Compound Name | Type | Primary Function in Plants |

|---|---|---|

| Indole-3-acetic acid (IAA) | Natural Auxin | Cell elongation, apical dominance, root initiation, fruit development. |

| Indole-3-butyric acid (IBA) | Synthetic Auxin | Primarily used to stimulate root formation in cuttings. frontiersin.orgnih.gov |

Mechanistic Elucidation of Biological Actions of 4 Methyl 1h Indole 7 Carboxylic Acid Derivatives

Identification of Molecular Targets and Binding Interactions

The biological effects of indole (B1671886) carboxylic acid derivatives are initiated by their interaction with specific molecular targets. Structure-activity relationship (SAR) studies and molecular modeling have been instrumental in identifying these targets and elucidating the nature of the binding interactions.

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of various enzymes and proteins. For instance, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. researchgate.net Computational docking studies using the CDOCKER algorithm predicted the binding mode of these inhibitors within the allosteric site of FBPase. researchgate.net Similarly, other indole-2-carboxylic acid derivatives have been developed as inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers. nih.gov Fragment-based screening using NMR identified a tricyclic indole 2-carboxylic acid core that binds to Mcl-1 with high affinity and selectivity over other Bcl-2 family proteins like Bcl-xL and Bcl-2. nih.gov X-ray crystallography of these inhibitor-protein complexes revealed detailed molecular interactions that stabilize the binding. nih.gov

In the context of anti-inflammatory research, N-substituted indole-2-carboxylic acid esters have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov Receptor docking studies showed these compounds binding to the active site of COX-2, with predictions suggesting that specific ester derivatives could achieve high selectivity. nih.gov Furthermore, noncompetitive antagonists for the metabotropic glutamate (B1630785) 1 (mGlu1) receptor have been developed from related structures. nih.gov Docking hypotheses, based on a model of the seven-transmembrane domain of the receptor, suggest that specific stereoisomers form close contacts with key amino acid residues, such as threonine in transmembrane domain VII, explaining their antagonist activity. nih.gov

Biochemical Assays for Enzyme Inhibition and Receptor Binding

Biochemical assays are fundamental for quantifying the potency and selectivity of 4-Methyl-1H-indole-7-carboxylic acid derivatives against their identified molecular targets. These assays measure enzyme inhibition or receptor binding directly.

The inhibitory activity of 7-nitro-1H-indole-2-carboxylic acid derivatives against recombinant human FBPase was determined using a coupled-enzyme assay. researchgate.net In this setup, the activity of FBPase is linked to other enzymes, and the resulting change in NADPH concentration is monitored spectrophotometrically. researchgate.net The half-maximal inhibitory concentration (IC50) is then calculated to quantify the potency of the inhibitor. For example, one of the most potent compounds in this series, compound 3.9 , exhibited an IC50 of 0.99 μM against FBPase. researchgate.net

For G-protein coupled receptors like the mGlu1 receptor, a common biochemical assay is the measurement of phosphoinositol (PI) turnover. nih.gov Activation of the mGlu1 receptor leads to the hydrolysis of phosphoinositides, and antagonists will block this process. The IC50 values for antagonists are determined by measuring their ability to inhibit agonist-induced PI turnover in cells expressing the cloned human mGlu1b receptor. nih.gov Studies on chiral derivatives showed significant stereoselectivity; for example, the (1aS,7aS) enantiomer of one antagonist had an IC50 of 1.5 μM, while its opposite enantiomer was inactive. nih.gov

Below is a table summarizing the results of biochemical assays for various indole carboxylic acid derivatives.

| Compound/Derivative Series | Target | Assay Type | Key Findings (IC50) |

| 7-nitro-1H-indole-2-carboxylic acid derivative (3.9 ) | Fructose-1,6-bisphosphatase (FBPase) | Coupled enzyme activity assay | 0.99 μM researchgate.net |

| Tricyclic indole 2-carboxylic acid derivative | Myeloid cell leukemia-1 (Mcl-1) | NMR-based fragment screening | High-affinity binding (Ki < 100 nM) nih.gov |

| (-)-CPCCOEt | mGlu1b Receptor | Phosphoinositol (PI) turnover assay | 1.5 μM nih.gov |

| (+)-CPCCOEt | mGlu1b Receptor | Phosphoinositol (PI) turnover assay | Inactive (>30 μM) nih.gov |

Cellular Assays for Pathway Modulation and Phenotypic Responses

Cellular assays are crucial for understanding how the molecular interactions of a compound translate into a biological response within a living cell. These assays can measure changes in cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways.

Derivatives of 1H-indole-2-carboxylic acid have been evaluated for their anti-proliferative effects in various cancer cell lines. mdpi.com The cytotoxicity of these compounds was tested against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT) cell lines. mdpi.com One particular derivative, compound 4e , demonstrated significant cytotoxicity with an average IC50 value of 2 µM across the tested cell lines. mdpi.com To investigate the mechanism behind this cytotoxicity, flow cytometry was employed to assess apoptosis. mdpi.com Treatment with these compounds led to an increased population of cells positive for Annexin-V and 7-AAD, which are markers for early and late-stage apoptosis, respectively, indicating that these derivatives induce cancer cell death through apoptosis. mdpi.com

In a different context, studies on gut microbiota metabolites have highlighted the role of indole derivatives in cellular responses. frontiersin.org For example, Indole-3-propionic acid was identified as a key differential metabolite in mouse models of atopic dermatitis. frontiersin.org Cellular assays in such studies often involve measuring the levels of specific cytokines and immunoglobulins, like IgE and thymic stromal lymphopoietin (TSLP), which are critical mediators of allergic responses. frontiersin.org Treatment with beneficial metabolites can lead to a reduction in these inflammatory markers, demonstrating a modulation of the Th2 inflammatory pathway. frontiersin.org

Proteomic and Metabolomic Profiling in Response to Compound Treatment

To gain a broader understanding of a compound's mechanism of action, large-scale analytical techniques like proteomics and metabolomics are employed. These methods provide a snapshot of the global changes in protein and metabolite levels within a cell or organism following treatment.

Metabolomic profiling using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the effects of drug treatments on cancer cell lines. plos.org In acute myeloid leukaemia (AML) cells, treatment with drug combinations that included an indole-related structure led to distinct changes in the cellular metabolic profile even before the onset of overt cellular responses like apoptosis. plos.org The most significant metabolic shifts were observed in intermediates of the TCA cycle, such as the conversion of α-ketoglutarate to succinate (B1194679), which is consistent with the generation of reactive oxygen species (ROS). plos.org This suggests that the compound's actions are mediated by inducing oxidative stress, which in turn alters central carbon metabolism. plos.org

Similarly, widely targeted metabolomics using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) has been used to analyze metabolic changes in response to various stimuli. frontiersin.orgnih.gov In studies of atopic dermatitis, metabolomic analysis of fecal specimens identified acetate (B1210297) and indole-3-propionic acid as key metabolites with altered levels. frontiersin.org Such studies can reveal significant changes across various chemical classes, including amino acids, lipids, phenolic acids, and alkaloids, providing a comprehensive picture of the metabolic pathways affected by a particular condition or treatment. nih.govnih.gov

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Preclinical Models

The therapeutic potential of any compound is critically dependent on its pharmacokinetic profile, commonly assessed through Absorption, Distribution, Metabolism, and Excretion (ADME) studies in preclinical models. These properties determine the concentration and persistence of a compound in the body.

For a series of 1H-indole-2-carboxamides developed as anti-parasitic agents, early ADME properties were evaluated to guide optimization. acs.org Key parameters included metabolic stability and solubility. Metabolic stability was assessed using liver microsomes from both humans and mice to measure the intrinsic clearance (Clint). acs.org High clearance rates suggest that the compound is rapidly metabolized, which could lead to low exposure in vivo. acs.org Kinetic solubility in phosphate-buffered saline (PBS) was also measured, as poor solubility can hinder absorption. acs.org

Medicinal chemistry efforts focused on modifying the indole scaffold to improve these properties. For example, replacing a phenyl group with a pyridine (B92270) was found to enhance metabolic stability in mouse liver microsomes. acs.org Despite these efforts, achieving a balance of high potency with favorable ADME properties proved challenging for this particular series, ultimately leading to its discontinuation. acs.org

The table below presents example ADME data for indole derivatives.

| Compound/Derivative | Assay Type | Matrix | Result |

| DNDI4199 (Indole hit) | Intrinsic Clearance (Clint) | Human Liver Microsomes | 134 µL/min/mg acs.org |

| DNDI4199 (Indole hit) | Intrinsic Clearance (Clint) | Mouse Liver Microsomes | >222 µL/min/mg acs.org |

| DNDI4199 (Indole hit) | Kinetic Solubility | Phosphate-Buffered Saline (PBS) | 1 µg/mL acs.org |

| Derivative 2 | Intrinsic Clearance (Clint) | Mouse Liver Microsomes | 184 µL/min/mg acs.org |

Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound across the requested domains of computational chemistry and structural biology. While the compound is documented and commercially available, detailed studies applying the methodologies outlined in the user's request could not be located.

General information exists for the broader class of indole carboxylic acids and their derivatives. For instance, various studies apply techniques like molecular docking and DFT to other isomers, such as indole-2-carboxylic acid and indole-3-acetic acid, to explore their interactions with biological targets. nih.govmdpi.comnih.govresearchgate.net Similarly, QSAR and other computational models have been developed for different sets of indole derivatives to predict their biological activities. mdpi.comnih.govbiointerfaceresearch.com However, these findings are not directly applicable to this compound, and presenting them would fall outside the strict scope of the requested article.

Due to the absence of specific data for this compound in the specified research areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of content for the following sections and subsections is therefore unfeasible:

Computational Chemistry and Structural Biology Approaches in Research on 4 Methyl 1h Indole 7 Carboxylic Acid

X-ray Crystallography and NMR Spectroscopy for Three-Dimensional Structure Elucidation of Indole-Ligand Complexes

Without dedicated experimental or computational studies on 4-Methyl-1H-indole-7-carboxylic acid, any attempt to create the requested article would result in speculation or the inclusion of irrelevant data from other compounds, violating the core instructions of the prompt.

In Silico Drug Discovery and Lead Optimization Strategies

The exploration of this compound and its analogs within the realm of drug discovery is increasingly reliant on computational, or in silico, methodologies. These techniques offer a rapid and cost-effective means to predict the potential of a compound to interact with a biological target, thereby guiding synthetic efforts and prioritizing experimental testing. In the context of this compound, in silico strategies are pivotal for identifying potential protein targets, optimizing its structure to enhance potency and selectivity, and predicting its pharmacokinetic properties.

In silico drug discovery for derivatives of indole-7-carboxylic acid often commences with the identification of a biological target. This can be achieved through virtual screening, where large libraries of compounds are computationally docked against the three-dimensional structure of a protein of interest. For instance, indole-2-carboxylic acid derivatives have been identified as potential inhibitors of HIV-1 integrase through molecular docking-based virtual screenings. nih.govnih.gov This process involves predicting the binding conformation and affinity of the ligand to the active site of the enzyme. The indole (B1671886) core and the carboxylic acid group of these compounds were observed to chelate the Mg2+ ions within the active site of the integrase, a crucial interaction for inhibitory activity. nih.gov

Once a lead compound like this compound is identified, lead optimization strategies are employed to improve its drug-like properties. A key aspect of this is the development of a Structure-Activity Relationship (SAR), which correlates the chemical structure of a compound with its biological activity. nih.gov For indole derivatives, SAR studies have revealed the importance of various substitutions on the indole ring. For example, in a series of 7-fluoro-indole-2-carboxylic acid derivatives, substitutions on the indole scaffold were found to significantly impact their inhibitory activity against IDO1 and TDO, enzymes implicated in tumor immunotherapy. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) models are a powerful tool in lead optimization. These models use statistical methods to relate the physicochemical properties of a series of compounds to their biological activities. For indole derivatives, 2D-QSAR models have been developed to predict their antioxidant activities, highlighting the importance of structural features for their biological function. mdpi.com Similarly, 3D-QSAR models have been constructed for pyrido-indole derivatives as Janus Kinase 2 (JAK2) inhibitors, providing a quantitative understanding of the structural requirements for their inhibitory activity. nih.gov

Pharmacophore modeling is another crucial in silico technique. It involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) in a molecule that are responsible for its biological activity. dergipark.org.tr For indeno[1,2-b]indole-type inhibitors of human protein kinase CK2, a pharmacophore model was generated to explain the binding requirements and was subsequently used to mine databases for new potential inhibitors. nih.gov This approach can be applied to this compound to identify the key features necessary for its interaction with a specific target, guiding the design of new, more potent analogs.

Molecular docking studies provide detailed insights into the binding mode of a ligand within the active site of a protein. For newly synthesized indole derivatives, molecular docking has been used to predict their binding energies and interactions with the active sites of enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, which are targets for antimicrobial agents. nih.gov Such studies on this compound would help in understanding its binding mechanism and in designing modifications to improve its affinity and specificity.

The following tables illustrate the type of data generated from such in silico studies, using examples from related indole derivatives.

Table 1: Illustrative Molecular Docking Scores of Indole Derivatives Against a Hypothetical Target

| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues |

| This compound (Hypothetical) | -8.5 | TYR23, LYS54, ASP101 |

| Indole-2-carboxylic acid Derivative 3 nih.gov | Not specified | Interacts with Mg2+ ions |

| 7-Azaindole Analog 4g ijper.org | -7.99 (against DDX3) | TYR200, ARG202 |

| Indole Derivative 9 nih.gov | -11.5 (against MurC) | Not specified |

This table is for illustrative purposes. The docking score for this compound is hypothetical as specific data was not found in the search results.

Table 2: Example of a 2D-QSAR Model for Antioxidant Activity of Indole Derivatives mdpi.com

| Descriptor | Coefficient | Description |

| ALogP | +0.25 | Lipophilicity |

| TPSA | -0.15 | Topological Polar Surface Area |

| MW | -0.05 | Molecular Weight |

| nHBDon | +0.30 | Number of Hydrogen Bond Donors |

This table represents a simplified, illustrative QSAR model based on general principles and findings for indole derivatives.

Through the iterative application of these computational strategies—virtual screening, SAR and QSAR analysis, pharmacophore modeling, and molecular docking—researchers can systematically refine the structure of this compound to develop potent and selective drug candidates with optimized pharmacokinetic profiles.

Emerging Research Frontiers and Translational Potential of 4 Methyl 1h Indole 7 Carboxylic Acid

Development of Advanced Therapeutic Leads with Enhanced Potency and Selectivity

The core structure of 4-Methyl-1H-indole-7-carboxylic acid serves as a foundational template for developing advanced therapeutic leads. Medicinal chemists have focused on modifying this scaffold to enhance the potency and selectivity of resulting compounds for specific biological targets. A primary area of this research has been the development of inhibitors for autotaxin (ATX), an enzyme implicated in pathological conditions like cancer, fibrosis, and inflammation. nih.govnih.govresearchgate.net

Structure-activity relationship (SAR) studies have been crucial in optimizing indole-based inhibitors. For instance, research on indole-2-carboxamides demonstrated that substitutions on the indole (B1671886) ring significantly impact activity. Small, electron-donating groups like methyl at the 4-position were found to be favorable for potency against Trypanosoma cruzi, the parasite causing Chagas disease. acs.orgnih.gov In contrast, electron-withdrawing groups in other positions led to a loss of activity. acs.org

In the context of anti-cancer research, derivatives of indole-2-carboxylic acid have been optimized as potent and selective inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers. nih.gov Fragment-based screening identified tricyclic indole 2-carboxylic acids as promising hits. Subsequent optimization, guided by X-ray crystallography, led to inhibitors with single-digit nanomolar binding affinity for Mcl-1 and over 1700-fold selectivity against the related protein Bcl-xL. nih.gov This high selectivity is critical for minimizing off-target effects and potential toxicity. nih.gov

Similarly, the development of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria, has utilized indole carboxylic acid scaffolds. Structure-guided optimization of related imidazole-2-carboxylic acid derivatives highlighted the importance of specific substituents in achieving potent inhibition, particularly against VIM-type MBLs. nih.gov

The table below summarizes the optimization of various indole carboxylic acid derivatives, highlighting the impact of structural modifications on potency.

| Core Scaffold | Target | Modification Strategy | Result | Reference |

| Indole-2-carboxamide | Trypanosoma cruzi | Substitution at 4' and 5' positions with small, electron-donating groups (e.g., methyl). | Moderate to good potency (pEC50 5.4–6.2). | acs.orgnih.gov |

| Tricyclic indole 2-carboxylic acid | Mcl-1 (cancer) | Fragment-based design and structure-based optimization. | Single-digit nanomolar binding affinity (Ki = 3 nM) and >1700-fold selectivity over Bcl-xL. | nih.gov |

| Indole-2-carboxylic acid | HIV-1 Integrase | Optimization at C3 and C6 of the indole core. | Significantly improved inhibitory effect (IC50 = 0.13 µM). | mdpi.com |

| 1H-Indole-2-carboxylic acid | Mycobacterium tuberculosis | Synthesis of N-rimantadine indoleamides with varied indole substituents. | High potency (MIC = 0.32–0.70 μM). | nih.gov |

Exploration of Novel Biological Targets and Disease Indications

While much of the focus has been on established targets, research is expanding to explore novel biological applications for compounds derived from this compound and related structures. The versatility of the indole scaffold allows it to interact with a wide range of proteins, opening up new avenues for therapeutic intervention. rsc.orgmdpi.com

Key Biological Targets and Associated Diseases:

Autotaxin (ATX): As a primary enzyme responsible for producing the signaling molecule lysophosphatidic acid (LPA), ATX is a major therapeutic target. nih.govresearchgate.net The ATX-LPA signaling pathway is involved in cell proliferation and migration, and its dysregulation is linked to chronic inflammatory diseases, cancer, and idiopathic pulmonary fibrosis. nih.govresearchgate.net Derivatives of this compound are being investigated as potent ATX inhibitors. nih.govmdpi.com

Myeloid cell leukemia-1 (Mcl-1): This anti-apoptotic protein is a key survival factor for cancer cells and a contributor to chemotherapy resistance. nih.gov Highly selective indole-based inhibitors are being developed to induce apoptosis in cancer cells, representing a promising strategy for treating various malignancies. nih.gov

HIV-1 Integrase: This enzyme is essential for the replication of the human immunodeficiency virus (HIV). Indole-2-carboxylic acid has been identified as a scaffold for novel HIV-1 integrase strand transfer inhibitors (INSTIs), with derivatives showing potent activity. mdpi.com

Matrix Metalloproteinase-13 (MMP-13): This enzyme plays a role in the degradation of cartilage in arthritic disorders. Indole derivatives have been designed as potential MMP-13 inhibitors for the treatment of arthritis. nih.gov

Bacterial Enzymes: The indole core is being used to develop inhibitors for bacterial enzymes, aiming to combat antibiotic resistance. Targets include cystathionine (B15957) γ-lyase (bCSE), which is crucial for H2S production in pathogenic bacteria, and enzymes essential for the survival of Mycobacterium tuberculosis. nih.govnih.gov

The following table details some of the novel targets and the potential disease indications for indole carboxylic acid derivatives.

| Biological Target | Disease Indication | Mechanism of Action | Reference |

| Autotaxin (ATX) | Idiopathic Pulmonary Fibrosis, Cancer, Inflammation | Inhibition of lysophosphatidic acid (LPA) production. | nih.govresearchgate.net |

| Mcl-1 | Cancer | Induction of apoptosis in cancer cells by inhibiting an anti-apoptotic protein. | nih.gov |

| HIV-1 Integrase | HIV/AIDS | Inhibition of viral replication by blocking the strand transfer step. | mdpi.com |

| Trypanosoma cruzi CYP51 | Chagas Disease | Inhibition of a key parasitic enzyme. | acs.orgnih.gov |

| Bacterial Cystathionine γ-lyase (bCSE) | Bacterial Infections | Potentiation of antibiotics by blocking bacterial H2S production. | nih.gov |

Integration with Combination Therapy Regimens

To enhance therapeutic efficacy and overcome drug resistance, this compound derivatives are being explored in combination with existing treatment regimens, particularly in oncology.

One study found that an ATX inhibitor derived from a related scaffold could enhance the anti-tumor effect of paclitaxel (B517696) in a mouse model of breast cancer. nih.gov This suggests that by blocking the pro-survival signals generated by the ATX-LPA pathway, tumor cells may become more susceptible to the cytotoxic effects of conventional chemotherapy.

In a similar vein, research on indole-3-carboxylic acid, a related compound, has shown that it can enhance the anti-cancer potency of doxorubicin (B1662922) in colorectal cancer cells. researchgate.net The study revealed that the combination treatment was more effective at inducing cellular senescence and inhibiting tumor growth in xenograft models than doxorubicin alone. researchgate.net These findings support the strategy of combining indole-based compounds with standard chemotherapeutic agents to achieve synergistic effects and potentially reduce the required doses of toxic drugs. researchgate.net

Exploration of Targeted Drug Delivery Systems

The development of targeted drug delivery systems (DDSs) is a key strategy to improve the therapeutic index of potent molecules like those derived from this compound. These systems aim to deliver the drug specifically to the site of disease, increasing local concentration and minimizing systemic exposure. mdpi.com

While specific studies on DDSs for this compound are not yet prevalent, the chemical properties of this compound class make them suitable candidates for such technologies. The carboxylic acid group can be used for conjugation to various nanocarriers, such as polymeric micelles or nanoparticles. mdpi.com

These nanocarriers can be designed to be "tumor-triggered," releasing their payload in response to the unique microenvironment of a tumor, such as lower pH or a reducing environment. mdpi.commdpi.com For example, pH-responsive micelles can be engineered to be stable in the bloodstream but to disassemble and release the drug in the acidic environment of a tumor. mdpi.com This approach could be particularly beneficial for potent ATX or Mcl-1 inhibitors derived from the indole scaffold, ensuring they are released directly at the tumor site to maximize efficacy and reduce off-target effects. nih.govmdpi.com

Biomarker Discovery and Personalized Medicine Approaches

The development of targeted therapies based on this compound is intrinsically linked to personalized medicine. This approach relies on using biomarkers to identify patients who are most likely to benefit from a specific treatment. nih.govmdpi.com

Autotaxin (ATX), a primary target for many indole-based inhibitors, is itself a significant biomarker. nih.gov Elevated levels of ATX have been detected in various chronic inflammatory diseases and cancers. researchgate.netresearchgate.net This presents a clear opportunity for a personalized medicine strategy: patients could be screened for ATX levels in their blood or tissue, and those with high levels could be selected for treatment with a potent ATX inhibitor. This biomarker-guided approach can optimize treatment efficacy and avoid exposing non-responsive patients to the therapy. nih.govmdpi.com

Furthermore, research into the gut microbiome has identified microbial metabolites, including indole derivatives like indole-3-propionic acid, as potential biomarkers and modulators of inflammatory conditions such as atopic dermatitis. frontiersin.org This highlights a broader context where indole-based compounds and their metabolic pathways could be used to stratify patients and tailor interventions, potentially by modulating immune responses through specific receptors like the free fatty acid receptor 2 (FFAR2). frontiersin.org The discovery of such biomarkers is crucial for advancing from a "one-size-fits-all" model to precision healthcare.

Q & A

Q. What are the common synthetic routes for 4-Methyl-1H-indole-7-carboxylic acid, and how can intermediates be purified?

- Methodological Answer : Synthetic pathways for indole derivatives often involve formylation, hydrolysis, and reduction. For example, 2-hydroxymethylindole-7-carboxylic acid was synthesized via formylation at C2, hydrolysis of a trichloroacetyl group, and sodium borohydride reduction . For this compound, analogous steps may include methyl group introduction at C4 via alkylation or Friedel-Crafts acylation, followed by carboxylation at C7. Intermediates are typically purified using column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures. Impure intermediates (e.g., hydroxy acids) may require direct use in subsequent reactions .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 or CDCl3 to confirm substituent positions and purity. Compare chemical shifts with structurally similar indole derivatives (e.g., 7-methoxy-1H-indole-3-carboxylic acid, δ 7.2–7.8 ppm for aromatic protons) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, methyl-substituted indole carboxylates have been analyzed using single-crystal X-ray diffraction (Cu-Kα radiation, R factor < 0.05) to confirm bond lengths and angles .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH-approved P95 respirators, nitrile gloves, and EN 166-compliant safety goggles to prevent inhalation, skin contact, or eye exposure .

- Engineering Controls : Use fume hoods for synthesis and purification steps. Avoid drainage contamination due to unknown environmental toxicity .

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician with the safety data sheet (SDS) .

Advanced Research Questions

Q. How can SHELX programs be applied to refine the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction data (e.g., Bruker D8 Venture with Mo-Kα radiation).

- Structure Solution : Apply SHELXD for phase determination via dual-space methods, particularly useful for small molecules with twinned data .

- Refinement : Optimize parameters (e.g., thermal displacement, occupancy) in SHELXL. For example, a methyl-substituted indole carboxylate achieved an R factor of 0.044 using SHELXL’s least-squares refinement .

Q. How can researchers address discrepancies between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare DFT-calculated -NMR chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G**) with experimental data. Adjust solvent effects (PCM model) and tautomeric states.

- Error Analysis : Investigate conformational flexibility (e.g., methyl group rotation) using molecular dynamics simulations (AMBER or GROMACS). Discrepancies >0.3 ppm may indicate unaccounted steric effects .

Q. What strategies optimize reaction yields in the synthesis of this compound amid competing side reactions?

- Methodological Answer :

- Temperature Control : Perform carboxylation at C7 under low temperatures (0–5°C) to minimize electrophilic substitution at other positions.

- Catalyst Screening : Test Pd(OAc)₂ or CuI for regioselective C–H activation. For example, sodium borohydride reduction in indole derivatives improved yields by 20% when reaction times were limited to 2 hours .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient).

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C for similar indole acids) to establish storage guidelines .

Retrosynthesis Analysis